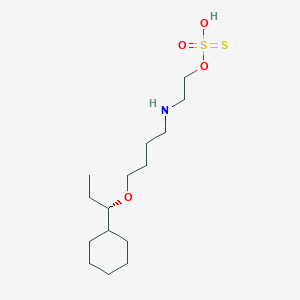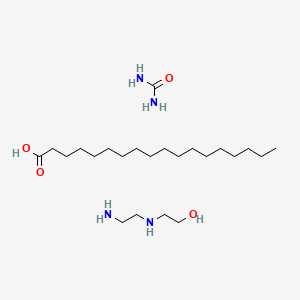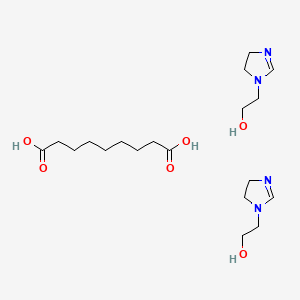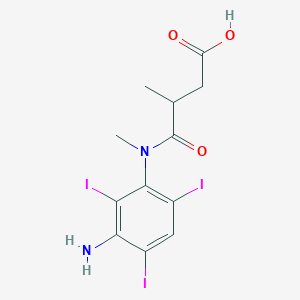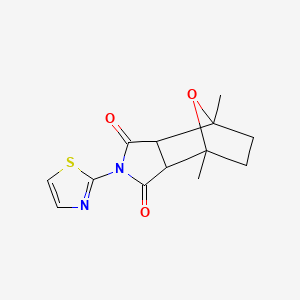
Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is a nucleotide analog that plays a significant role in various biochemical processes. This compound is structurally similar to adenosine triphosphate (ATP), which is a key molecule in cellular energy transfer. The modification at the 2’ position and the presence of a monomethyl ester group make this compound unique and useful in specific scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester typically involves the phosphorylation of 2’-deoxyadenosine followed by the introduction of the monomethyl ester group. The process can be summarized as follows:
Phosphorylation: 2’-deoxyadenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Esterification: The phosphorylated intermediate is then treated with methanol in the presence of a catalyst to introduce the monomethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation and esterification steps. These methods are preferred for large-scale production due to their efficiency and specificity.
化学反応の分析
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate groups.
Substitution: Substitution reactions can occur at the phosphate or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester derivatives with altered phosphate groups.
科学的研究の応用
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in studies of cellular energy transfer and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism.
Industry: Utilized in the production of nucleotide analogs for research and development purposes.
作用機序
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific enzymes and receptors in the cell. The compound mimics ATP and can bind to ATP-binding sites, influencing various biochemical pathways. The molecular targets include kinases and other ATP-dependent enzymes, which play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): The primary energy carrier in cells.
2’-Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-: A similar compound without the monomethyl ester group.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is unique due to the presence of the monomethyl ester group, which can influence its interaction with enzymes and receptors. This modification can enhance its stability and specificity in certain biochemical applications, making it a valuable tool in scientific research.
特性
CAS番号 |
87202-49-1 |
|---|---|
分子式 |
C11H18N5O12P3 |
分子量 |
505.21 g/mol |
IUPAC名 |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(methoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-24-29(18,19)27-31(22,23)28-30(20,21)25-3-7-6(17)2-8(26-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
InChIキー |
LNAKNOXCERUEJC-XLPZGREQSA-N |
異性体SMILES |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
正規SMILES |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
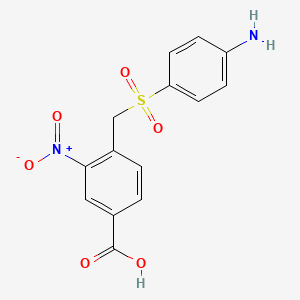
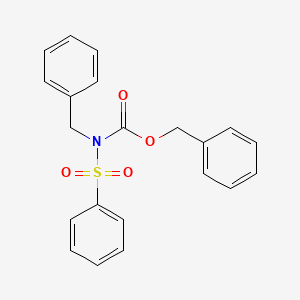
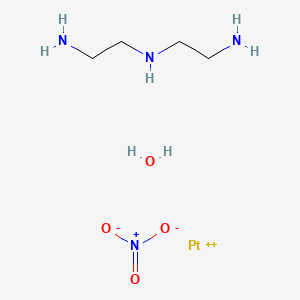

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
